molecular formula C20H19N3O2S B2500451 (1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034554-42-0

(1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2500451
CAS RN: 2034554-42-0
M. Wt: 365.45
InChI Key: NALRVEUIXOYVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality (1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Structures and Disorder : The study of isomorphous structures, such as methyl- and chloro-substituted heterocyclic analogues, demonstrates the chlorine-methyl exchange rule and highlights the challenges in detecting isomorphism automatically due to extensive disorder in the crystal structures (Rajni Swamy et al., 2013).

  • Low-Cost Emitters with Large Stokes' Shift : Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives reveals their potential as low-cost emitters for luminescent materials, characterized by large Stokes' shifts and tunable quantum yields (Volpi et al., 2017).

  • Antimicrobial and Antimycobacterial Activities : Novel pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, demonstrating potential as molecular templates for anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Optical and Biological Properties

  • Anticancer and Antimicrobial Agents : Studies on oxazole clubbed pyridyl-pyrazolines highlight their potential as anticancer and antimicrobial agents, with promising results in molecular docking studies suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

  • Spectroscopic Characterization and Theoretical Studies : Research on substituted thieno-fused bicyclic compounds and their derivatives emphasizes the importance of spectroscopic characterization and density functional theory (DFT) calculations for understanding their properties and potential applications (Mabkhot et al., 2015).

Theoretical and In Silico Analyses

  • Drug-likeness and Microbial Investigation : Theoretical studies and in silico analyses of synthesized compounds provide insights into their drug-likeness properties and in vitro microbial activities, offering a foundation for further pharmaceutical development (Pandya et al., 2019).

properties

IUPAC Name

(1-phenylcyclopropyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(20(9-10-20)15-5-2-1-3-6-15)23-11-8-14(13-23)17-21-18(25-22-17)16-7-4-12-26-16/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRVEUIXOYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.